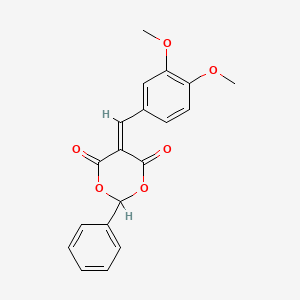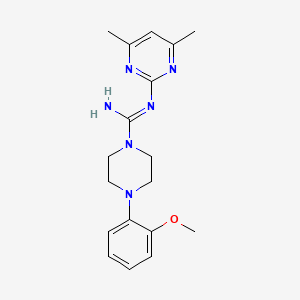
5-(3,4-dimethoxybenzylidene)-2-phenyl-1,3-dioxane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-dimethoxybenzylidene)-2-phenyl-1,3-dioxane-4,6-dione, also known as DMDD, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMDD belongs to the class of compounds known as α,β-unsaturated ketones, which have been shown to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 5-(3,4-dimethoxybenzylidene)-2-phenyl-1,3-dioxane-4,6-dione is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in the development and progression of various diseases. This compound has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response, and topoisomerase IIα, which is involved in DNA replication and repair. This compound has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to possess several biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and to reduce the expression of COX-2. This compound has also been shown to induce apoptosis in cancer cells and to inhibit the replication of several viruses, including hepatitis B virus (HBV) and human immunodeficiency virus (HIV).
Vorteile Und Einschränkungen Für Laborexperimente
5-(3,4-dimethoxybenzylidene)-2-phenyl-1,3-dioxane-4,6-dione has several advantages for lab experiments, including its high purity and yield, and its well-characterized chemical and physical properties. This compound is also readily available from commercial sources, making it easy to obtain for further research. However, this compound has several limitations, including its low solubility in water, which can make it difficult to work with in some experiments. This compound is also relatively unstable, and its chemical and physical properties can change over time, which can affect the reproducibility of experimental results.
Zukünftige Richtungen
There are several future directions for the research on 5-(3,4-dimethoxybenzylidene)-2-phenyl-1,3-dioxane-4,6-dione. One potential direction is the development of new drugs based on this compound for the treatment of various diseases, including cancer and viral infections. Another potential direction is the investigation of the molecular mechanisms underlying the anti-inflammatory and anti-tumor properties of this compound. Further research is also needed to determine the optimal dosage and administration of this compound for therapeutic use. Additionally, the development of new synthetic methods for this compound could lead to the production of more potent and selective analogs with improved therapeutic properties.
Synthesemethoden
5-(3,4-dimethoxybenzylidene)-2-phenyl-1,3-dioxane-4,6-dione can be synthesized through a multistep process involving the reaction of 3,4-dimethoxybenzaldehyde and 2-phenyl-1,3-dioxane-4,6-dione in the presence of a catalyst. The resulting intermediate is then subjected to further reactions to yield this compound. The synthesis of this compound has been optimized to yield high purity and yield, making it a suitable candidate for further research.
Wissenschaftliche Forschungsanwendungen
5-(3,4-dimethoxybenzylidene)-2-phenyl-1,3-dioxane-4,6-dione has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. These properties make this compound a promising candidate for the development of new drugs for the treatment of various diseases. This compound has been extensively studied in vitro and in vivo, and its potential therapeutic applications have been demonstrated in several preclinical studies.
Eigenschaften
IUPAC Name |
5-[(3,4-dimethoxyphenyl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-22-15-9-8-12(11-16(15)23-2)10-14-17(20)24-19(25-18(14)21)13-6-4-3-5-7-13/h3-11,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILXPSVAWPWFEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)OC(OC2=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-methyl-1H-imidazol-2-yl){1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B5559059.png)
![({4-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-1,4-oxazepan-6-yl}methyl)dimethylamine](/img/structure/B5559060.png)
![5-ethyl-4-{[4-(mesitylmethoxy)-3-methoxybenzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5559072.png)
![2-methyl-4-phenyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine](/img/structure/B5559074.png)
![4-methyl-N'-{4-[(2-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5559082.png)

![(4aS*,7aR*)-1-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5559094.png)
![3-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B5559101.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2-dimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B5559105.png)
![4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5559120.png)

![N'-[(5-chloro-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5559128.png)

![2-(4-methoxyphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5559134.png)